

3-Thiophenecarbonitrile: A Versatile Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: *3-Thiophenecarbonitrile*

Cat. No.: *B159127*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: **3-Thiophenecarbonitrile** and its derivatives have emerged as privileged structures in medicinal chemistry, serving as versatile building blocks for the synthesis of a diverse array of therapeutic agents. The inherent electronic properties of the thiophene ring, coupled with the reactivity of the nitrile group, provide a unique platform for the development of novel drugs targeting a range of diseases. These compounds have shown significant promise in the fields of oncology, central nervous system disorders, and infectious diseases. This document provides detailed application notes and experimental protocols for the utilization of **3-thiophenecarbonitrile** in the synthesis of key medicinal compounds.

Application 1: Synthesis of Atypical Antipsychotics - The Olanzapine Intermediate

One of the most prominent applications of a **3-thiophenecarbonitrile** derivative is in the synthesis of Olanzapine, a widely prescribed atypical antipsychotic for the treatment of schizophrenia and bipolar disorder.^{[1][2]} The key intermediate, 5-methyl-2-[(2-nitrophenyl)amino]-**3-thiophenecarbonitrile**, is synthesized from a substituted 2-amino-**3-thiophenecarbonitrile**.

Experimental Protocols

Protocol 1: Gewald Reaction for the Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile

This protocol describes the synthesis of the precursor for the olanzapine intermediate via the Gewald reaction, a multicomponent reaction that efficiently produces polysubstituted 2-aminothiophenes.[\[3\]](#)[\[4\]](#)

Materials:

- Propionaldehyde
- Malononitrile
- Elemental Sulfur
- Triethylamine
- Ethanol

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propionaldehyde (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
- Add triethylamine (1.5 equivalents) dropwise to the stirred suspension at room temperature.
- Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate the precipitation of the product.
- Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2-amino-5-methylthiophene-3-carbonitrile.

Protocol 2: Synthesis of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (Olanzapine Intermediate)

This protocol outlines the nucleophilic aromatic substitution reaction to form the key olanzapine intermediate.[\[5\]](#)[\[6\]](#)

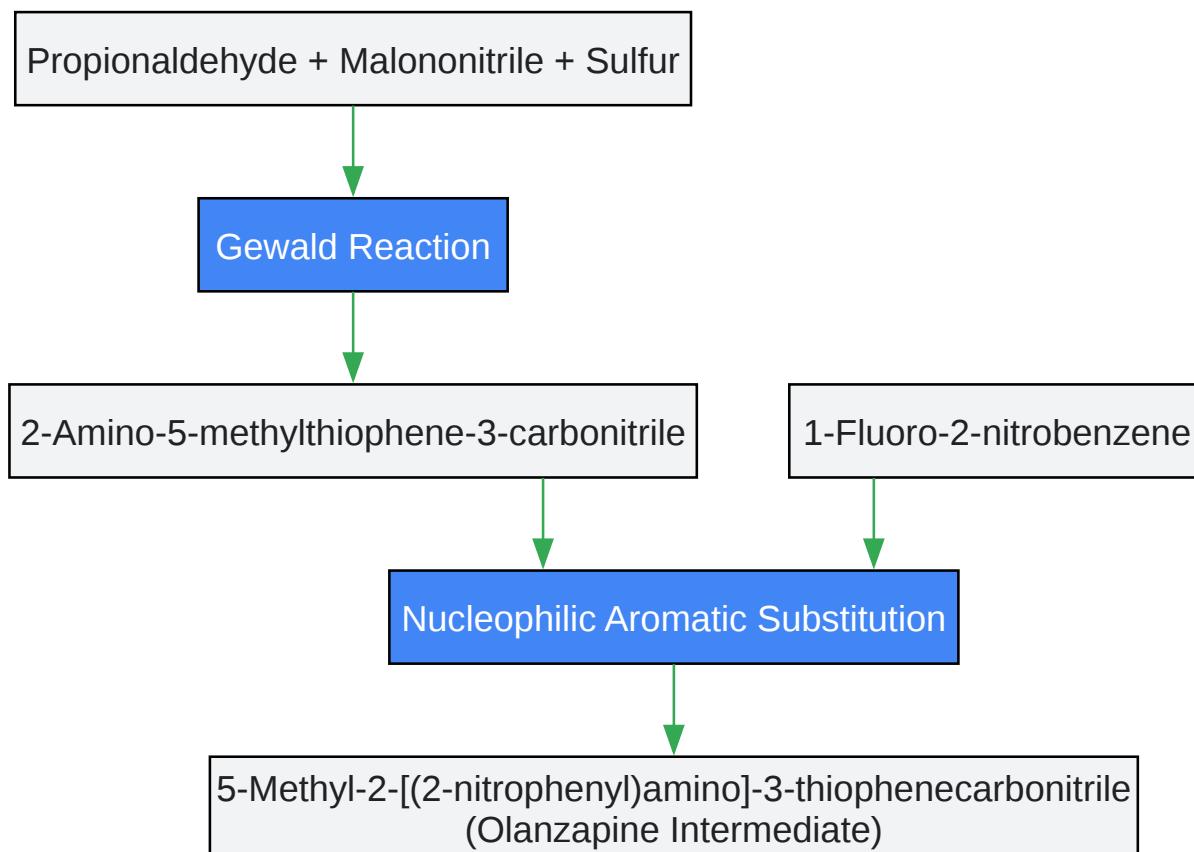
Materials:

- 2-Amino-5-methylthiophene-3-carbonitrile
- 1-Fluoro-2-nitrobenzene
- Sodium Hydride (60% dispersion in mineral oil)
- Anhydrous Tetrahydrofuran (THF)
- Saturated Ammonium Chloride solution
- Ethyl acetate and Hexane for chromatography

Procedure:

- To a stirred suspension of sodium hydride (1.4 equivalents) in anhydrous THF under a nitrogen atmosphere, add a solution of 2-amino-5-methylthiophene-3-carbonitrile (1 equivalent) and 1-fluoro-2-nitrobenzene (1.02 equivalents) in anhydrous THF dropwise at 0 °C (ice bath).
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.
- Carefully quench the reaction by pouring it into ice-cold saturated ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford **5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile** as a solid.

Logical Relationship: Synthesis of Olanzapine Intermediate



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Caption: Synthetic workflow for the olanzapine intermediate.

Application 2: Development of Kinase Inhibitors for Cancer Therapy

The **3-thiophenecarbonitrile** scaffold is a cornerstone in the design of various kinase inhibitors, which are pivotal in targeted cancer therapy. By modifying the core structure, potent and selective inhibitors of key kinases involved in tumor growth and proliferation, such as VEGFR-2 and PI3K, can be developed.

Thiophene-Based VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.^[7] Thiophene-3-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors.

Compound ID	Target Kinase	IC50 (nM) [7][8] [9][10][11][12]	Target Cell Line	IC50 (µM) [12] [13]
8b	VEGFR-2	5	HepG2	8.24
8e	VEGFR-2	3.9	-	-
14d	VEGFR-2	191.1	HCT116	-
MCF7	-			
PC3	-			
A549	-			
5	VEGFR-2	590	HepG-2	-
21	VEGFR-2	1290	-	-

Experimental Protocols

Protocol 3: General Synthesis of Thieno[2,3-d]pyrimidine-based VEGFR-2 Inhibitors

This protocol describes a general method for synthesizing thieno[2,3-d]pyrimidine derivatives, which have shown potent VEGFR-2 inhibitory activity.^[9]

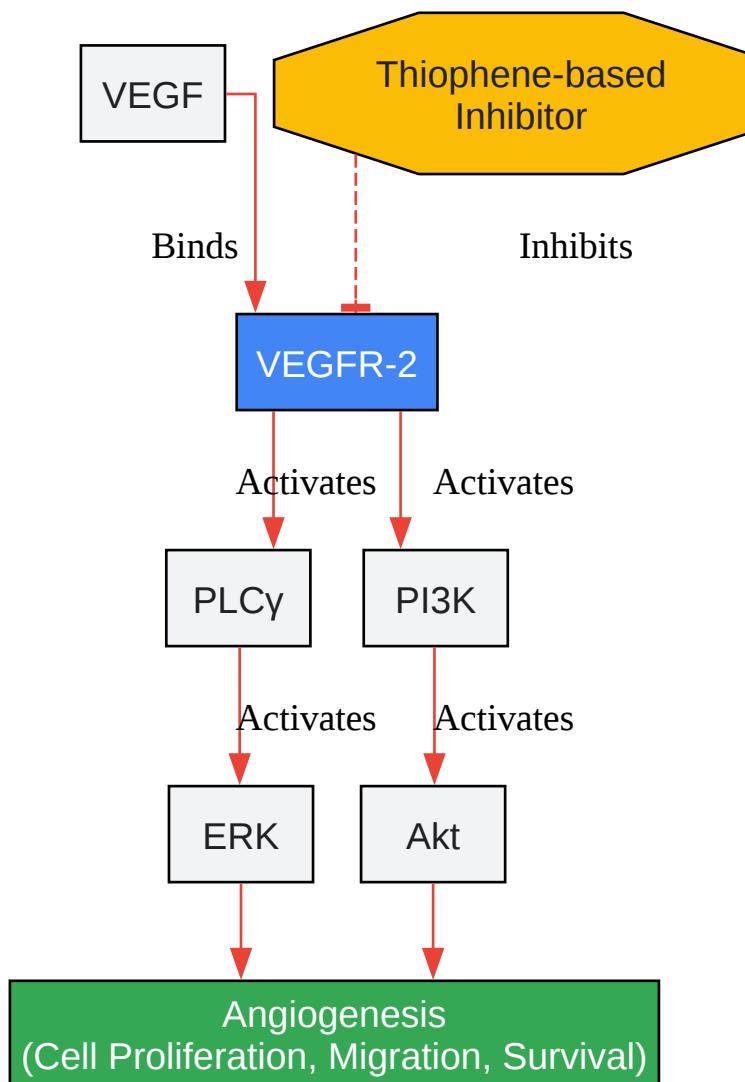
Materials:

- 2-Aminothiophene-3-carbonitrile derivative
- Formamide or appropriate orthoester
- Phosphorus oxychloride (POCl₃)
- Substituted aniline or amine
- Appropriate solvent (e.g., DMF, Dioxane)

Procedure:

- Cyclization to Thieno[2,3-d]pyrimidin-4-one: Heat a mixture of the 2-aminothiophene-3-carbonitrile derivative with an excess of formamide or an appropriate orthoester at reflux for several hours. After cooling, the product precipitates and is collected by filtration.
- Chlorination: Reflux the obtained thieno[2,3-d]pyrimidin-4-one with phosphorus oxychloride to yield the 4-chloro-thieno[2,3-d]pyrimidine intermediate.
- Nucleophilic Substitution: React the 4-chloro intermediate with a desired substituted aniline or amine in a suitable solvent like DMF or dioxane, often in the presence of a base (e.g., DIPEA), to afford the final thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitor.

Signaling Pathway: VEGFR-2 Inhibition



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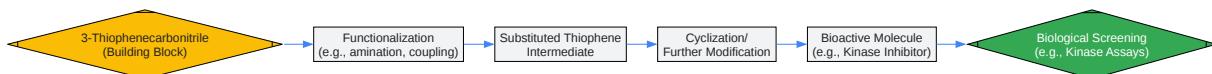
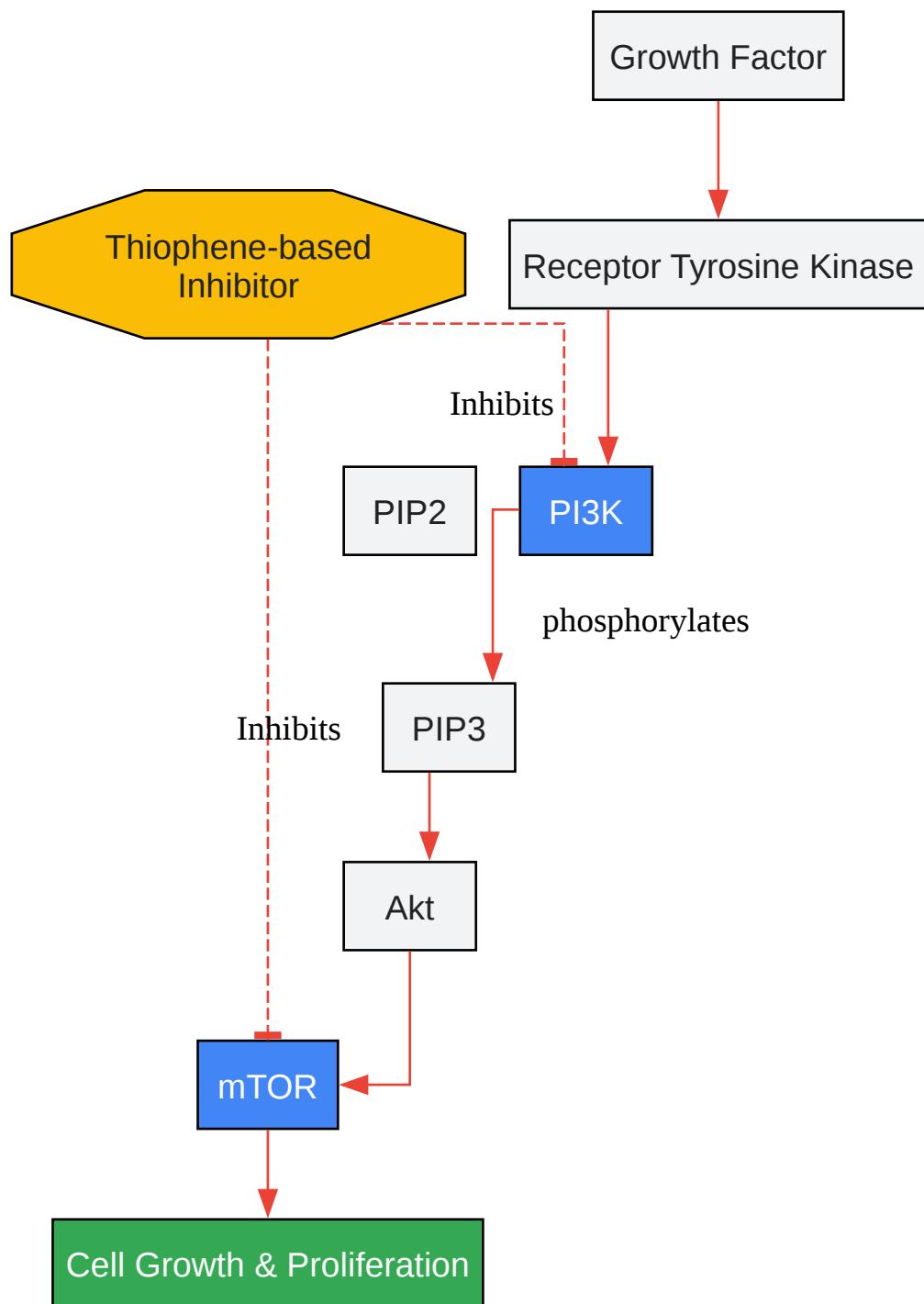
Caption: Inhibition of the VEGFR-2 signaling pathway.

Thiophene-Based PI3K/mTOR Inhibitors

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for drug development. Substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives have been identified as potent dual PI3K α /mTOR inhibitors.

Compound ID	Target Kinase	IC50 (nM)	Target Cell Line	IC50 (μ M)[14]
13g	PI3K α	525	A549	0.20
mTOR	48	MCF-7		1.25
HeLa	1.03			

Signaling Pathway: PI3K/Akt/mTOR Inhibition



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